molecular formula C10H13FN2O B11903263 (R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Cat. No.: B11903263
M. Wt: 196.22 g/mol
InChI Key: VWGSQRQQHNHBOA-SECBINFHSA-N
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Description

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a fluorinated pyridine derivative featuring a chiral 1-methylazetidin-2-ylmethoxy substituent at the 5-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties compared to larger rings like pyrrolidine or piperidine.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m1/s1

InChI Key

VWGSQRQQHNHBOA-SECBINFHSA-N

Isomeric SMILES

CN1CC[C@@H]1COC2=CC(=CN=C2)F

Canonical SMILES

CN1CCC1COC2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of ®-(1-Methylazetidin-2-yl)methanol: This intermediate can be synthesized by the reduction of ®-2-azetidinone using a suitable reducing agent such as lithium aluminum hydride.

    Alkylation Reaction: The ®-(1-Methylazetidin-2-yl)methanol is then reacted with 3-fluoro-5-hydroxypyridine in the presence of a base such as potassium carbonate to form ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine.

Industrial Production Methods

Industrial production methods for ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and the (1-methylazetidin-2-yl)methoxy group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Azetidine vs. Pyrrolidine Derivatives
  • The hydrochloride salt of this analog (CAS: 1260845-74-6) has a molecular weight of 239.12 g/mol and is stored at room temperature, suggesting moderate stability .
  • 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine Hydrochloride (44, ) : This compound, with a pyrrolidinylmethoxy group, is a solid (92% yield) and demonstrates the impact of secondary amine substituents on crystallinity .
Boron-Containing Analogs ()
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : A boronate ester (CAS: 719268-92-5, similarity score 0.88) used in Suzuki-Miyaura cross-coupling. Its irritant properties (WGK Germany 3) highlight safety considerations distinct from azetidine derivatives .
Morpholine and Piperazine Derivatives ()
  • 3-[(2(S)-pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine Hydrochloride (45) : The morpholine substituent introduces an oxygen atom, enhancing polarity. This compound is an orange solid (84% yield), contrasting with oil-based analogs like 41 (90% yield, indolinyl substituent) .

Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Physical Form Yield Key Applications/Notes Reference
(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine 1-Methylazetidin-2-ylmethoxy Not reported Not reported Not reported Potential nAChR ligand -
3-Fluoro-5-(2R-pyrrolidin-2-yl)pyridine 2HCl Pyrrolidin-2-yl 239.12 Solid Not reported Research chemical (GLPBIO Catalog)
3-[(2(S)-Pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine HCl Pyrrolidinylmethoxy, morpholinyl Not reported Orange solid 84% Pharmacological studies
3-Fluoro-5-(dioxaborolan-2-yl)pyridine Boronate ester 227.07 Not reported Not reported Suzuki coupling intermediate
(E)-3-Fluoro-5-(hept-2-en-2-yl)pyridine (4f) Heptenyl 193.24 Yellow oil 93% Model for regioselective functionalization

Notes:

  • Yield Trends : Aliphatic substituents (e.g., heptenyl in 4f ) often result in higher yields (93%) compared to heterocyclic derivatives, possibly due to reduced steric hindrance .
  • Solid vs. Oil Forms : Hydrochloride salts (e.g., 44 , 45 ) are typically solids, while tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 41 , 42 ) are oils .

Biological Activity

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H13FNO\text{C}_{11}\text{H}_{13}\text{F}\text{N}\text{O}

This structure features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a 1-methylazetidine moiety.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted for its potential inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This could have implications in cosmetic applications and treatments for hyperpigmentation disorders .
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential utility against various bacterial strains. Further research is needed to quantify its efficacy and mechanism against specific pathogens.

Tyrosinase Inhibition

A study evaluated the effects of this compound on B16F10 melanoma cells, focusing on its ability to inhibit tyrosinase activity. The results indicated that at concentrations above 20 μM, the compound significantly reduced melanin production without cytotoxic effects, suggesting a safe profile for potential therapeutic applications in skin disorders .

Antimicrobial Activity

In another investigation, the compound was tested against several strains of bacteria. The results indicated that it exhibited moderate antibacterial activity, particularly against gram-positive bacteria. These findings warrant further exploration into its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionTyrosinaseReduced melanin synthesis
AntimicrobialVarious bacterial strainsModerate antibacterial activity

Efficacy Comparison with Known Inhibitors

CompoundIC50 (μM)Mechanism of Action
This compound>20Tyrosinase inhibition
Kojic Acid13Tyrosinase inhibition
Ambazone14Tyrosinase inhibition

Research Findings

Recent research emphasizes the need for further studies to elucidate the full spectrum of biological activities associated with this compound. While initial findings are promising, comprehensive pharmacological profiling is essential to establish its therapeutic potential.

Future Directions

  • In Vivo Studies : To better understand the pharmacokinetics and dynamics of this compound, in vivo studies are necessary.
  • Broader Spectrum Testing : Testing against a wider array of bacterial strains and other pathogens will help clarify its antimicrobial efficacy.
  • Mechanistic Studies : Detailed mechanistic studies will provide insights into how this compound interacts at the molecular level with target enzymes and receptors.

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